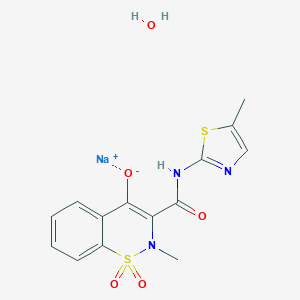
URB447
Vue d'ensemble
Description
URB447 is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an amino group, a chlorophenyl group, and a phenylmethanone group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and application.
Applications De Recherche Scientifique
URB447 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
URB447 is a peripherally restricted CB1 cannabinoid antagonist . It has an IC50 of 313 nM for the rat CB1 receptor and 41 nM for the human CB2 receptor . This means that this compound primarily targets the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Mode of Action
As a CB2 agonist and CB1 antagonist , this compound interacts with these receptors to modulate their activity . By activating the CB2 receptor and blocking the CB1 receptor, this compound can influence various physiological processes, including appetite, pain sensation, and inflammation .
Biochemical Pathways
The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in a wide variety of functions throughout the body . By interacting with this system, this compound can affect multiple biochemical pathways. For instance, it has been shown to reduce the viability of melanoma and colorectal cancer (CRC) cells in a dose-dependent manner . This effect is partly mediated by apoptotic cell death and cell cycle arrest in the G1/G0 phase .
Result of Action
This compound has been shown to have antitumor and antimetastatic effects in melanoma and CRC . It reduces the viability of these cancer cells, induces apoptotic cell death, and causes cell cycle arrest . Moreover, it has been found to decrease the development of liver metastasis in a melanoma model in vivo .
Action Environment
It’s worth noting that the endocannabinoid system, which this compound targets, is widespread throughout the body and involved in numerous physiological functions . Therefore, factors such as the presence of other signaling molecules, the state of the targeted cells, and the overall health status of the individual could potentially influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
URB447 has been shown to interact with the CB1 and CB2 receptors, acting as an antagonist and agonist respectively . It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. In studies involving mouse B16 melanoma and MCA38 colorectal cancer (CRC) cells, this compound treatment led to a dose-dependent decrease in cell viability . This result is partly mediated by apoptotic cell death and cell cycle arrest in the G1/G0 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CB1 and CB2 receptors. As a CB1 antagonist, it prevents the activation of the CB1 receptor, while as a CB2 agonist, it promotes the activation of the CB2 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving animal models. For instance, daily treatment of tumor-bearing mice with this compound decreased the development of liver metastasis in a melanoma model .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound at a dose of 20 mg/kg has been shown to reduce food intake and weight gain in ob/ob mice .
Méthodes De Préparation
The synthesis of URB447 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Amination: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
URB447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Comparaison Avec Des Composés Similaires
Similar compounds to URB447 include other pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
{4-Amino-1-[(4-methylphenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Similar structure but with a methyl group instead of a chlorine atom.
{4-Amino-1-[(4-fluorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXYGMKEFDUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649012 | |
| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132922-57-6 | |
| Record name | URB-447 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB-447 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


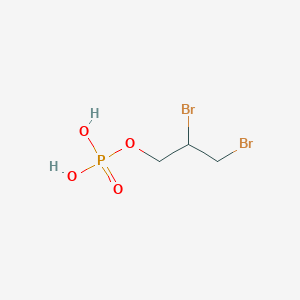
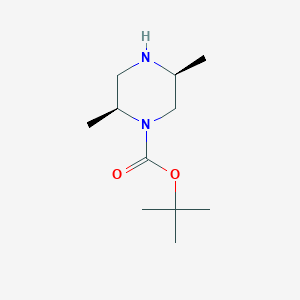
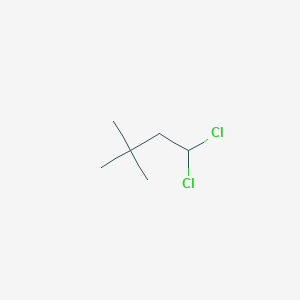
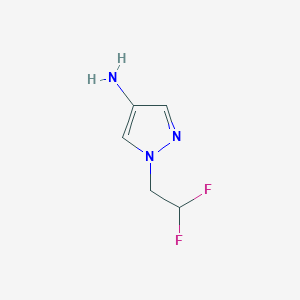
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
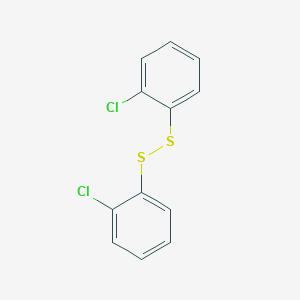


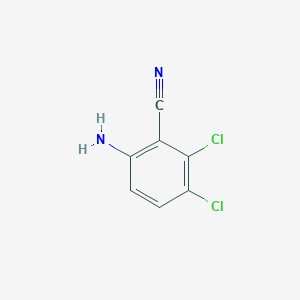


![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

